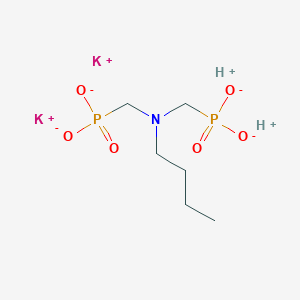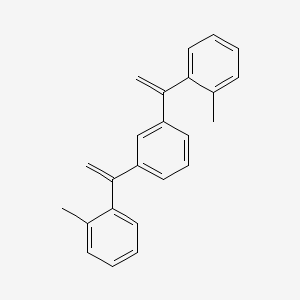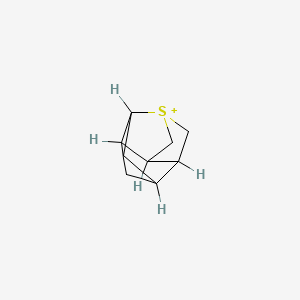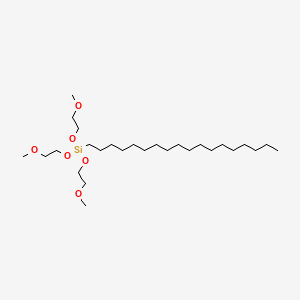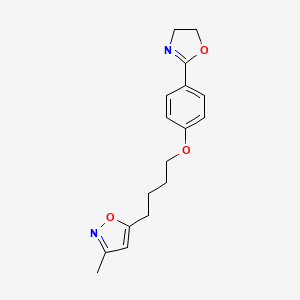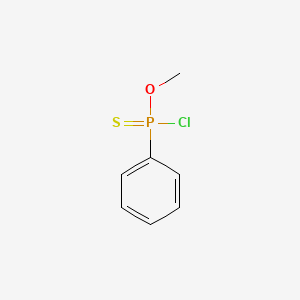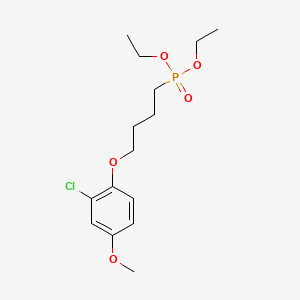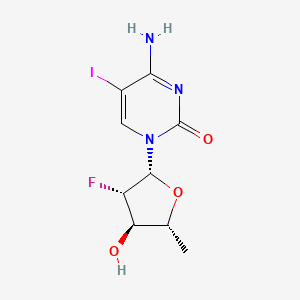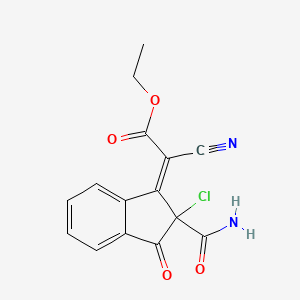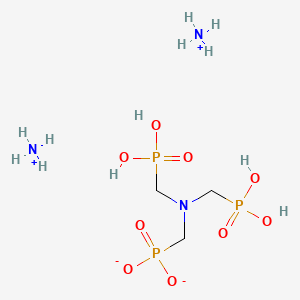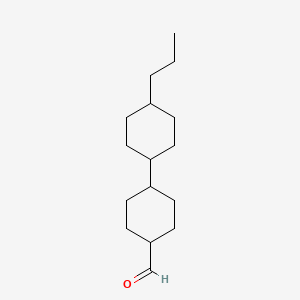
4'-trans-Propyl-1,1'-bicyclohexyl-4-trans-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde is an organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . It is characterized by its solid particulate or powder form and has a boiling point of 333°C at 101.33 kPa . This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of 4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde involves several steps:
Formation of 4-cyclohexylphenol: This is achieved by reacting p-toluenesulfonic acid with (cyclohexyl)lithium.
Conversion to cyclohexylbromophenol: 4-cyclohexylphenol is then reacted with bromothiol.
Final synthesis: Cyclohexylbromophenol is reacted with propanol to form 4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde.
Industrial production methods typically involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde can be compared with other similar compounds, such as:
- 4-(trans-4’-Propylcyclohexyl)cyclohexan-1-one
- (trans,trans)-4-Methoxy-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinylbicyclohexane
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of 4’-trans-Propyl-1,1’-bicyclohexyl-4-trans-carboxaldehyde, such as its aldehyde group, make it distinct and valuable for specific research and industrial purposes.
Properties
CAS No. |
104358-16-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C16H28O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h12-16H,2-11H2,1H3 |
InChI Key |
MDRULEIRSQHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


